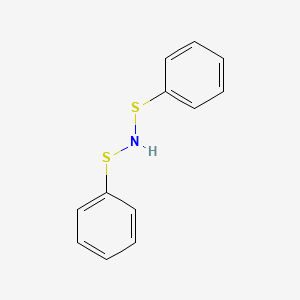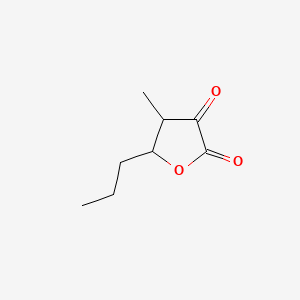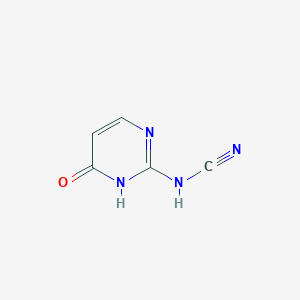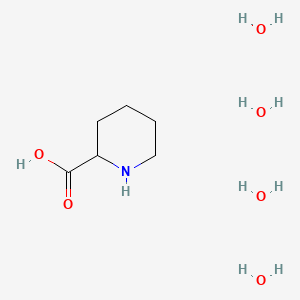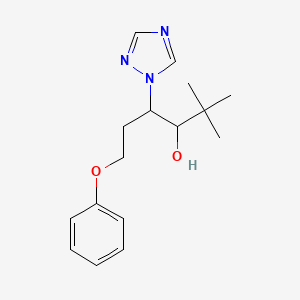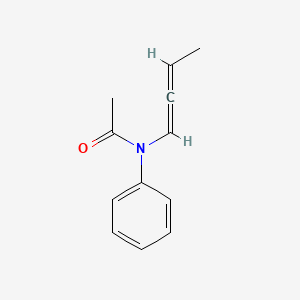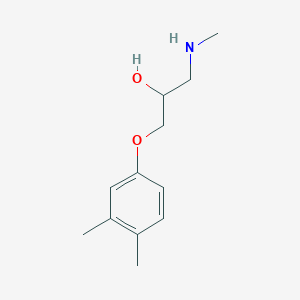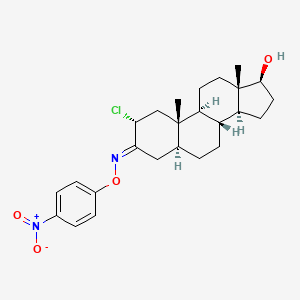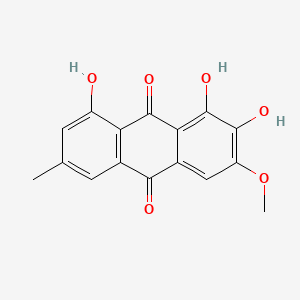
Dermoglaucin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dermoglaucin is a naturally occurring anthraquinone derivative with the molecular formula C16H12O6 and a molecular weight of 300.26 g/mol It is known for its distinctive structure, which includes multiple hydroxyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dermoglaucin typically involves the use of anthraquinone as a starting material. The process includes several steps, such as hydroxylation and methylation, to introduce the necessary functional groups. Common reagents used in these reactions include hydrogen peroxide for hydroxylation and dimethyl sulfate for methylation .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as fungi, followed by purification processes. Techniques like solvent extraction, crystallization, and chromatography are commonly employed to isolate and purify this compound from complex mixtures .
Chemical Reactions Analysis
Types of Reactions
Dermoglaucin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction of this compound can lead to the formation of hydroquinones.
Substitution: Substitution reactions can occur at the hydroxyl and methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinone derivatives .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential anticancer and anti-inflammatory activities.
Industry: Used as a dye and pigment in various industrial applications.
Mechanism of Action
The mechanism of action of dermoglaucin involves its interaction with cellular components, leading to various biological effects. It is known to inhibit certain enzymes and disrupt cellular processes, which contributes to its antimicrobial and anticancer activities. The molecular targets include DNA, enzymes involved in oxidative stress, and signaling pathways related to inflammation .
Comparison with Similar Compounds
Similar Compounds
Emodin: Another anthraquinone derivative with similar biological activities.
Physcion: A compound structurally related to dermoglaucin, found in the same natural sources.
Dermocybin: A closely related compound with similar chemical properties.
Uniqueness of this compound
This compound is unique due to its specific combination of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activities. Its specific interactions with molecular targets make it a valuable compound for various applications .
Properties
CAS No. |
7213-59-4 |
|---|---|
Molecular Formula |
C16H12O6 |
Molecular Weight |
300.26 g/mol |
IUPAC Name |
1,2,8-trihydroxy-3-methoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O6/c1-6-3-7-11(9(17)4-6)15(20)12-8(13(7)18)5-10(22-2)14(19)16(12)21/h3-5,17,19,21H,1-2H3 |
InChI Key |
FRMFHVHHFVPACC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13798440.png)
![Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate](/img/structure/B13798441.png)
